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Carmine

Food Chemistry Photostability Beverage Formulation

Formulators replacing Red 40 or plant-based reds face hidden costs from pH-induced hue shifts (anthocyanins turn blue above pH 4.5) or thermal degradation (betanin fades completely at 160-170°C). Carmine (CAS 1260-17-9, C.I. 75470) eliminates these risks as the aluminum lake of carminic acid, retaining a stable red hue through UHT processing, baking, and neutral-pH formulations. • Thermal Stability: Retains red hue after 40+ min at 160-170°C, enabling baked goods & extruded snacks. • pH Stability: Maintains red shade at neutral pH, critical for dairy desserts & unadjusted confections. • Cosmetic Precision: Delivers hue angle 352.03° in lipsticks-a benchmark shade unattainable with alternatives.

Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
CAS No. 1260-17-9
Cat. No. B190742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmine
CAS1260-17-9
Synonyms7-​b-​D-​Glucopyranosyl-​9,​10-​dihydro-​3,​5,​6,​8-​tetrahydroxy-​1-​methyl-​9,​10-​dioxo-2-​anthracenecarboxylic acid
Molecular FormulaC22H20O13
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
InChIKeyDGQLVPJVXFOQEV-NGOCYOHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid;  slightly soluble in ether;  practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Carmine: Specification & Stability Profile


Carmine (CAS 1260-17-9, C.I. 75470, Natural Red 4) is the aluminum or calcium-aluminum lake of carminic acid, the principal coloring principle extracted from the dried bodies of the female cochineal insect (Dactylopius coccus) [1]. It appears as a red to dark red crystalline powder and is regulated by the U.S. FDA under 21 CFR 73.100, which mandates a minimum carminic acid content of 50.0% [2]. Its chromophore is an anthraquinone derivative featuring a C-glycosidic bond that confers inherent stability against acid hydrolysis [3].

Regulatory Specification Meets FDA 21 CFR 73.100: min 50.0% carminic acid
Stability Attribute C-glycosidic bond resists acid hydrolysis
Formulation Context Natural red lake for foods, beverages, cosmetics

Carmine Stability: Why Alternatives Fall Short


Carmine occupies a unique position among natural red colorants because it delivers a combination of heat, light, and pH stability that is not simultaneously available from any single plant-based or synthetic alternative. While synthetic dyes like Red 40 (Allura Red AC) offer high lightfastness in pure water, they exhibit significant destabilization in complex beverage matrices where carminic acid remains the most stable [1]. Plant-derived betanin degrades rapidly above 50-60°C, precluding its use in baked goods and thermally processed foods [2]. Anthocyanins, although widely available from fruits and vegetables, undergo dramatic hue shifts from red to purple or blue as pH increases above 4.5, rendering them unsuitable for neutral or alkaline food systems [3]. This differentiated stability landscape means that formulators who select a substitute based solely on cost, kosher/halal status, or vegan requirements may incur substantial hidden costs in reformulation, overage, or product failure.

Synthetic Red 40
May lose photostability in complex beverage matrices, shifting color fade risk.
Plant-based Betanin
Degrades above 70°C; heat-stable red shade not achievable in baked goods.
Fruit Anthocyanins
Hue shifts from red to blue/purple at pH > 4.5, limiting neutral-pH applications.

Carmine: Comparative Stability Evidence


Soft Drink Photostability vs. Betanin & Red 40

In a direct head-to-head study comparing the photostability of three organic red dyes—carminic acid, Red 40 (allura red AC), and betanin—carminic acid was the most stable dye in the soft drink matrix, whereas Red 40 exhibited the greatest destabilization in that same environment [1]. Betanin was the least stable dye in both aqueous and soft drink solutions [1].

Soft Drink Photostability
Head-to-head
Carminic acid > Red 40 > Betanin in soft drink
Reported highest stability in beverage matrix
Degradation kinetics by absorbance spectroscopy
Food Chemistry Photostability Beverage Formulation

Neutral pH Stability vs. Anthocyanins

In a direct comparison of natural red pigment behavior, carmine lakes remain stable at neutral pH, whereas anthocyanin-based pigments provide red shades only at acidic pH (typically pH ≤ 4.5) and shift toward blue/purple as pH increases [1]. Anthocyanins show acceptable stability (preservation rate > 83% after 10 days) only at pH ≤ 3; at pH ≥ 4, the preservation rate drops below 80% after just 2 days [2].

Neutral pH Stability
Head-to-head
Carmine stable red at neutral pH; anthocyanins lose red above pH 4.5
Supports red color in neutral-pH foods without acidification
pH range 2–8, room temperature storage
pH Stability Food Formulation Natural Colorants

Heat Stability in Baking vs. Betanin

Industrial baking processes commonly expose products to 160-170°C for 40 minutes [1]. Under these conditions, carmine retains its red color, whereas betanin (from red beet) degrades rapidly above 70°C and fades almost completely in the center of baked cupcakes [1][2]. A case study of vegan flatbread baking at 220°C confirmed that betanin-based colors result in dull brown products post-baking, while carmine would have provided a stable red had it been permissible under the vegan claim [3].

Heat Stability in Baking
Cross-study comparable
Carmine retains color at baking temperature; betanin degrades above 70°C
Reported heat stability supports thermal processing applications
Cupcake & flatbread baking; 160–170°C
Heat Stability Bakery Thermal Processing

Hue Matching vs. Anthocyanins in Cosmetics

In a lipstick model study, the hue angle of a carmine-containing commercial lipstick (Sample 9) was measured at 352.03° (pink/purple). Anthocyanin-based formulations showed significant deviation: purple carrot at 354.44°, purple corn at 350.45°, red grape at 1.42°, and purple sweet potato at 1.61° [1]. Notably, the red grape and purple sweet potato formulations produced reddish-pink hues with hue angles >1.4°, substantially different from the carmine reference, while purple carrot and purple corn were closer but still measurably distinct [1].

Hue Matching in Cosmetics
Head-to-head
Carmine lipstick hue angle 352.03°; anthocyanin alternatives deviate (1.42°–354.44°)
Precise hue benchmark supports brand color consistency
Lipstick model, CIE L*a*b* color space
Cosmetic Formulation Color Matching Hue Angle

Protein Matrix Color: Lake vs. Acid Form

When used to dye three different food matrices (surimi, minced meat, milk), carminic aluminum lake produced magenta coloration in surimi and milk, and red in minced meat, whereas uncomplexed carminic acid yielded light purple, red, and gray-green, respectively [1]. In the presence of myofibrillar protein (MFP) at pH 6, carminic aluminum lake showed a pH of 6.62 ± 0.02, compared to 6.09 ± 0.02 for carminic acid, indicating different protein interaction behavior [2].

Protein Matrix Color
Head-to-head
Lake: magenta/red in surimi, milk; Acid: gray-green in milk
Lake form provides consistent color in protein-rich foods
Food matrices: surimi, minced meat, milk
Food Matrix Compatibility Protein Interaction Color Performance

Purity Specification vs. Cochineal Extract

U.S. FDA regulations (21 CFR 73.100) specify that carmine must contain not less than 50.0% carminic acid, whereas cochineal extract is required to contain only not less than 1.8% carminic acid [1]. This represents a >27-fold higher minimum active ingredient content.

Purity Specification
Specification review
Carmine ≥50.0% carminic acid vs. cochineal extract ≥1.8%
Higher active content reduces dosage variation
FDA 21 CFR 73.100 regulatory specification
Regulatory Compliance Purity Specification Quality Control

Carmine: Priority Application Scenarios


Baked Goods & Thermal Processing

Industrial baking at 160-170°C for 40+ minutes causes betanin to fade almost completely, while carmine retains its red hue [1]. Formulators of cakes, cookies, extruded snacks, and UHT-treated beverages should prioritize carmine when a stable natural red is required and kosher/halal certification is not a constraint.

Neutral-pH Dairy & Confectionery

Anthocyanin-based reds require pH ≤ 4.5 to maintain a red shade; at neutral pH (common in many baked goods, some dairy desserts, and sugar confections), anthocyanins shift to purple or blue [2]. Carmine lakes remain stable at neutral pH, making them the preferred choice for pH-unadjusted formulations.

Lip & Cheek Cosmetic Shade Matching

Carmine provides a hue angle of 352.03° in lipstick formulations, a benchmark shade that anthocyanin alternatives cannot replicate without significant deviation (hue angles range from 1.42° to 354.44°) [3]. Cosmetic manufacturers seeking to maintain established brand shades or match existing carmine-based products should continue specifying carmine.

Protein-Rich Food Matrices

Carminic aluminum lake yields a desirable magenta/red hue in surimi and milk, whereas uncomplexed carminic acid produces gray-green discoloration in milk [4]. Formulators of processed meats, seafood analogs, and dairy desserts should specify the aluminum lake form (carmine) rather than carminic acid or cochineal extract to ensure predictable, appealing color.

Application
Selection Property
Validation Focus
Baked Goods & Thermal Processing
Heat-stable natural red
Color retention during baking cycles
Neutral-pH Dairy & Confectionery
pH-independent red hue
Hue stability in neutral-pH foods
Lip & Cheek Cosmetic Shade Matching
Precise hue benchmark
Hue angle consistency in lipstick models
Protein-Rich Food Matrices
Lake-form color consistency
Prevention of off-color in protein systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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